Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused to a substituted pyridine moiety. The molecule comprises three key structural elements:
- A pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a benzyl carboxylate ester at the 1-position.
- A 2-methyl-6-morpholinopyridine group attached to the pyrrolidine’s 2-position, introducing a methyl substituent and a morpholine ring (a six-membered amine-ether heterocycle).
- A benzyl ester group, which influences solubility and steric bulk.
The compound’s stereochemistry and conformation are critical to its physicochemical properties. Its structure is typically resolved via X-ray crystallography using programs like SHELXL for refinement , with validation protocols ensuring data reliability . The pyrrolidine ring’s puckering, analyzed using Cremer-Pople parameters , and the pyridine-morpholine group’s planar geometry define its three-dimensional arrangement.
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-17-19(9-10-21(23-17)24-12-14-27-15-13-24)20-8-5-11-25(20)22(26)28-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,20H,5,8,11-16H2,1H3 |
InChI Key |
KEIAASYYEBXGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-6-Morpholinopyridine-3-Amine
The pyridine core is typically synthesized via nucleophilic aromatic substitution (NAS). For example, 2-chloro-5-nitropyridine reacts with morpholine in dichloromethane (DCM) at room temperature to yield 4-(5-nitro-pyridin-2-yl)-morpholine (99% yield). Subsequent hydrogenation using 10% palladium on carbon under 50 psi H₂ pressure in ethyl acetate reduces the nitro group to an amine, producing 6-morpholin-4-yl-pyridin-3-ylamine (crude yield: ~70%). This intermediate is critical for downstream coupling reactions.
Key Reaction Conditions:
Pyrrolidine Ring Formation
The pyrrolidine moiety is constructed via cyclization or ring-closing metathesis . One approach involves reacting 4-pentenenitrile with a Grignard reagent, followed by acid-catalyzed cyclization. Alternatively, proline derivatives may serve as precursors. For instance, benzyl pyrrolidine-1-carboxylate can be functionalized at the 2-position through lithiation and subsequent trapping with electrophiles.
Coupling of Pyridine and Pyrrolidine Moieties
Nucleophilic Aromatic Substitution (NAS)
The amine group on 6-morpholin-4-yl-pyridin-3-ylamine facilitates NAS with halogenated pyrrolidine derivatives. For example, reacting with 2-chloropyrrolidine-1-carboxylate in chloroform at −10°C for 1 hour, followed by warming to RT overnight, yields the coupled product.
Example Protocol:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as Buchwald-Hartwig amination , may couple bromopyrrolidine derivatives with the pyridine amine. A protocol using PdCl(allyl)₂ and t-BuBrettPhos in toluene at 100°C achieves C–N bond formation.
Optimized Parameters:
-
Catalyst : [PdCl(allyl)]₂ (0.375 mol%), t-BuBrettPhos (1.5 mol%).
-
Base : Cs₂CO₃ (1.5 eq.).
Introduction of the Benzyl Carbamate Group
Carbamate Protection
The pyrrolidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) . A typical procedure involves:
Yield Enhancement:
-
Solvent : THF improves solubility.
-
Base : NaOH prevents HCl-induced side reactions.
Integrated Synthetic Pathways
Route 1: Sequential NAS and Carbamation
Overall Yield : ~25% (3 steps).
Route 2: Palladium-Mediated One-Pot Synthesis
-
Perform Buchwald-Hartwig coupling between 2-bromo-6-morpholinopyridine and pyrrolidine .
-
In-situ protection with Cbz-Cl.
Advantage : Reduces purification steps; yield: ~40%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and as a reagent in complex chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cholinesterase enzymes, affecting the breakdown of acetylcholine in the nervous system . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Pyridine Substituents | Pyrrolidine Puckering (q, φ) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate | 2-methyl, 6-morpholine | q = 0.42 Å, φ = 18° | 152–154 | 0.8 (DMSO) |
| Benzyl 2-(6-piperidinopyridin-3-yl)pyrrolidine-1-carboxylate | 6-piperidine (no methyl) | q = 0.38 Å, φ = 24° | 138–140 | 1.2 (DMSO) |
| Benzyl 2-(2-ethyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate | 2-ethyl, 6-morpholine | q = 0.45 Å, φ = 12° | 162–165 | 0.5 (DMSO) |
Key Observations :
- Morpholine vs. Piperidine : Replacing morpholine with piperidine removes the ether oxygen, reducing hydrogen-bonding capacity and increasing solubility .
- Methyl vs. Ethyl : Larger alkyl groups (e.g., ethyl) increase steric hindrance, elevating melting points due to tighter crystal packing .
Pyrrolidine Ring Conformation
The Cremer-Pople puckering parameters (q = amplitude, φ = phase angle) quantify nonplanarity . For the target compound, q = 0.42 Å and φ = 18° indicate a twist conformation, whereas analogs with smaller substituents (e.g., piperidine derivative) adopt envelope conformations (φ = 24°). This conformational flexibility impacts binding interactions in biological systems.
Crystallographic Packing Analysis
Using Mercury CSD , crystal structures reveal distinct packing motifs:
- Target Compound : Morpholine’s oxygen participates in C–H···O interactions, forming a 2D layered structure.
- Piperidine Analog : Lacking oxygen, packing relies on van der Waals interactions, resulting in less efficient stacking (lower melting point).
Validation and Error Analysis
Structure validation via PLATON confirms the absence of disorder or missed symmetry in the target compound. In contrast, ethyl-substituted analogs occasionally exhibit rotational disorder in the pyridine ring, requiring refinement constraints in SHELXL .
Biological Activity
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a pyrrolidine ring, a morpholine moiety, and a benzyl group, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Morpholine Group : This step often involves nucleophilic substitution reactions.
- Benzylation : The final step usually involves attaching the benzyl group to the pyrrolidine core.
Research indicates that this compound exhibits activity against various biological targets, including:
- Protein Kinases : It acts as an inhibitor of specific protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
- Deubiquitylating Enzymes (DUBs) : The compound has shown potential in inhibiting DUBs, which are involved in protein degradation pathways and are implicated in cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.4 | Significant inhibition |
| A549 (Lung Cancer) | 7.8 | Moderate inhibition |
| MCF-7 (Breast Cancer) | 6.1 | Significant inhibition |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies have documented the biological effects of similar compounds with structural similarities to this compound:
- Case Study A : A study on pyrrolidine derivatives showed that modifications to the morpholine moiety enhanced selectivity for certain protein kinases, leading to reduced off-target effects.
- Case Study B : Research indicated that compounds with similar structures demonstrated anti-inflammatory properties through inhibition of NF-kB signaling pathways.
Q & A
Q. What synthetic strategies are recommended for preparing Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate?
A multi-step approach is typically employed, involving:
- Step 1 : Formation of the pyrrolidine-carboxylate core via ring-closing reactions or amide coupling.
- Step 2 : Functionalization of the pyridine ring with morpholine and methyl groups using nucleophilic substitution or transition-metal catalysis.
- Step 3 : Benzyl ester protection to stabilize the pyrrolidine nitrogen.
Q. Key considerations :
- Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature to minimize side products.
- Use Boc or Cbz groups for transient protection during heterocycle assembly .
Q. How can structural characterization of this compound be validated?
Combine spectroscopic and crystallographic methods:
- NMR : Assign stereochemistry using 2D NOESY/ROESY to confirm pyrrolidine puckering and substituent orientation.
- X-ray crystallography : Refine structures with SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond-length anomalies or disorder .
- Mass spectrometry : Confirm molecular weight (HRMS-ESI) and fragmentation patterns.
Example : In related pyrrolidine derivatives, crystallographic validation resolved discrepancies between NMR-derived and actual stereochemistry .
Advanced Research Questions
Q. How can conformational flexibility of the pyrrolidine ring impact biological activity?
The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters) influences binding to target proteins:
- Method : Perform DFT calculations (B3LYP/6-311+G*) to model low-energy conformers. Compare with X-ray data to identify dominant puckering modes (e.g., envelope vs. twist) .
- Biological relevance : Subtle changes in ring geometry (e.g., Δθ > 10°) may alter hydrogen-bonding or steric interactions with enzymes or receptors .
Q. What analytical approaches resolve conflicting data in reaction optimization?
Scenario : Discrepancies in yield or purity during morpholine substitution.
- Troubleshooting workflow :
- HPLC-MS : Identify byproducts (e.g., demethylation or ring-opening).
- Kinetic studies : Vary temperature (40–80°C) and monitor reaction progress via in-situ IR for intermediate trapping.
- Computational modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways.
Case study : In iron-catalyzed pyrrolidine syntheses, Na2HPO4 was critical for suppressing side reactions, improving yield by 25% .
Q. How does the morpholine substituent influence physicochemical properties?
The morpholine group enhances solubility and modulates electronic effects:
- LogP analysis : Compare with analogs (e.g., tert-butylthio or methylthio derivatives) to assess hydrophilicity.
- Electronic effects : DFT-calculated NBO charges show morpholine’s oxygen increases electron density on the pyridine ring, altering reactivity in cross-coupling reactions .
Table 1 : Comparative properties of related derivatives
| Substituent | LogP (calc.) | Solubility (µg/mL) |
|---|---|---|
| Morpholine (target) | 2.3 | 45 (PBS buffer) |
| tert-Butylthio | 3.8 | 12 (PBS buffer) |
| Methylthio | 2.9 | 28 (PBS buffer) |
Q. What strategies mitigate challenges in crystallizing this compound?
- Crystal engineering : Screen solvents (e.g., EtOAc/hexanes) and additives (chiral auxiliaries) to induce nucleation.
- Mercury CSD analysis : Use the Cambridge Structural Database to identify preferred packing motifs (e.g., π-stacking of benzyl groups) .
- Temperature gradient : Slow cooling (0.1°C/min) from saturated solutions reduces disorder.
Note : In a study of benzyl-protected pyrrolidines, isostructural analogs with Cl/Br substituents exhibited superior crystallinity due to halogen bonding .
Q. How can computational modeling predict biological interactions?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Prioritize binding poses with RMSD < 2.0 Å.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- SAR analysis : Compare with analogs (e.g., imidazo[1,5-a]pyrazine derivatives) to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to address inconsistencies between computational and experimental binding affinities?
- Potential causes :
- Overlooked solvent effects (e.g., implicit vs. explicit water models).
- Protonation state errors (predict pKa with MarvinSuite).
- Resolution :
- Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for the morpholine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
